molecular formula C24H30N2O2 B12885254 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-12-8

4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12885254
CAS No.: 651029-12-8
M. Wt: 378.5 g/mol
InChI Key: AZQHDXZLLAFMAG-UHFFFAOYSA-N
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Description

4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group substituted with a dibutylamino methyl group and a hydroxyisoquinolinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Intermediate: The initial step involves the reaction of a phenyl compound with dibutylamine in the presence of a suitable catalyst to form the dibutylamino methyl phenyl intermediate.

    Cyclization: The intermediate undergoes cyclization with an appropriate reagent to form the isoquinolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohols or amines.

Scientific Research Applications

4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with dimethylamino instead of dibutylamino.

    4-(4-(Ethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with ethylamino instead of dibutylamino.

Uniqueness

The uniqueness of 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one lies in its dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

651029-12-8

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[4-[(dibutylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C24H30N2O2/c1-3-5-14-26(15-6-4-2)17-18-10-12-19(13-11-18)21-16-25-24(28)20-8-7-9-22(27)23(20)21/h7-13,16,27H,3-6,14-15,17H2,1-2H3,(H,25,28)

InChI Key

AZQHDXZLLAFMAG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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